molecular formula C21H33N2O6P B1668408 Ceronapril CAS No. 120122-26-1

Ceronapril

Cat. No.: B1668408
CAS No.: 120122-26-1
M. Wt: 440.5 g/mol
InChI Key: IFYLTXNCFVRALQ-OALUTQOASA-N
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Description

Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate angiotensin-converting enzyme (ACE) inhibitor. It was developed for the treatment of hypertension and heart failure but was never marketed . The chemical formula of this compound is C21H33N2O6P, and it has a molar mass of 440.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceronapril is synthesized through a multi-step process involving the coupling of a phosphonate moiety with a proline derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The purification process would also be scaled up using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions: Ceronapril undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Ceronapril exerts its effects by inhibiting the activity of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Additionally, this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Ceronapril is similar to other ACE inhibitors such as:

  • Captopril
  • Enalapril
  • Lisinopril
  • Ramipril
  • Fosinopril
  • Zofenopril

Uniqueness: this compound is unique due to its phosphonate moiety, which distinguishes it from other ACE inhibitors that typically contain carboxylate or sulfhydryl groups. This structural difference may influence its binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYLTXNCFVRALQ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891418
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111223-26-8, 120122-26-1
Record name Ceronapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111223-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceronapril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERONAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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